Acetaldoxime
Overview
Description
Acetaldoxime is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is known for its wide variety of uses in chemical synthesis. This compound typically appears as a colorless liquid or a white solid, and it can form two different needle-like crystal structures. The compound is highly flammable and has a pungent odor. It exists as a mixture of its Z and E stereoisomers in its normal form .
Preparation Methods
Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gives quantitative yields . Another method involves the ammoximation of acetaldehyde using titanium silicalite-1 as a catalyst and hydrogen peroxide as an oxidant. This method offers a better approach with high selectivity and conversion rates .
Chemical Reactions Analysis
Acetaldoxime undergoes various chemical reactions, including:
Scientific Research Applications
Acetaldoxime has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Industry: This compound is employed as a heavy metal adsorbent and an extraction agent.
Mechanism of Action
The mechanism of action of acetaldoxime involves its conversion to hydroxylamine, which then reacts with acetaldehyde to form the oxime. This process is catalyzed by titanium silicalite-1 and hydrogen peroxide. The intermediate of this reaction is hydroxylamine, which is crucial for the formation of the oxime .
Comparison with Similar Compounds
Acetaldoxime is similar to other oxime-containing compounds such as acetoxime and amidoxime. it is unique due to its simple structure and wide range of applications. Similar compounds include:
Acetoxime: Known for its use in the synthesis of various chemical compounds.
Amidoxime: Used as a bioisoster of carboxylic acids and has applications in drug development.
Phenylthis compound: Serves as a precursor for the synthesis of phenylacetic acid, an important plant hormone.
Properties
IUPAC Name |
N-ethylidenehydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENGILVLUJGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | ACETALDEHYDE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2271 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020004 | |
Record name | Acetaldehyde oxime | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2020004 | |
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Molecular Weight |
59.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C., Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] | |
Record name | ACETALDEHYDE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2271 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetaldehyde oxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3383 | |
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Boiling Point |
115 °C | |
Details | NIST; NIST Chemistry WebBook. Acetaldoxime (107-29-9). NIST Standard Reference Database No. 69, June 2005 Release. Washington, DC: US Sec Commerce. Available from, as of May 21, 2013: https://webbook.nist.gov | |
Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Flash point < 22 °C | |
Record name | Acetaldehyde oxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Very soluble in water, Very soluble in alcohol, ether, Miscible with ethanol, ether | |
Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-4 | |
Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
0.9656 at 20 °C/4 °C | |
Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-4 | |
Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.71 [mmHg], 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ | |
Details | Daubert TE, Danner RP; Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, DC: Taylor and Francis (1999) | |
Record name | Acetaldehyde oxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Daubert TE, Danner RP; Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, DC: Taylor and Francis (1999) | |
Record name | ACETALDEHYDE OXIME | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
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Color/Form |
Needles, Two crystalline modifications, alpha-form and beta-form | |
CAS No. |
107-29-9 | |
Record name | ACETALDEHYDE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2271 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aldoxime | |
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Record name | Acetaldehyde, oxime | |
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Record name | Acetaldehyde oxime | |
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Record name | Acetaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.164 | |
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Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45 °C, Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 9 | |
Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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